6-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
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Overview
Description
6-(3,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a pyrrolopyrimidine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Coupling Reactions: The phenyl groups can be attached through Suzuki or Heck coupling reactions, using palladium catalysts and appropriate boronic acids or halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, 6-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione may be studied for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound could be investigated for its potential to treat diseases. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, polymers, and other advanced materials.
Mechanism of Action
The mechanism by which 6-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(3,4-Dimethoxyphenyl)-5-phenyl-1-methyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione
- 6-(4-Methoxyphenyl)-5-phenyl-1-methyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione
Uniqueness
The uniqueness of 6-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione lies in its specific substitution pattern. The presence of both 3,4-dimethoxyphenyl and 4-methoxyphenyl groups, along with the pyrrolopyrimidine core, gives it distinct chemical and biological properties compared to similar compounds. This unique structure may result in different reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H21N3O5 |
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Molecular Weight |
407.4 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H21N3O5/c1-25-20-18(21(26)24-22(25)27)17(12-5-8-14(28-2)9-6-12)19(23-20)13-7-10-15(29-3)16(11-13)30-4/h5-11,23H,1-4H3,(H,24,26,27) |
InChI Key |
IUOQXDGIUNXLQF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=C(N2)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)OC)C(=O)NC1=O |
Origin of Product |
United States |
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